11-Methoxyprostaglandin I2
CAS No.: 79743-30-9
Cat. No.: VC19347081
Molecular Formula: C21H34O5
Molecular Weight: 366.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79743-30-9 |
|---|---|
| Molecular Formula | C21H34O5 |
| Molecular Weight | 366.5 g/mol |
| IUPAC Name | (5Z)-5-[(4R,5R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-methoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid |
| Standard InChI | InChI=1S/C21H34O5/c1-3-4-5-8-15(22)11-12-17-18-13-16(9-6-7-10-21(23)24)26-20(18)14-19(17)25-2/h9,11-12,15,17-20,22H,3-8,10,13-14H2,1-2H3,(H,23,24)/b12-11+,16-9-/t15-,17+,18?,19+,20+/m0/s1 |
| Standard InChI Key | KBVHVDCYPLTTMC-YLGBNQLJSA-N |
| Isomeric SMILES | CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]2C1C/C(=C/CCCC(=O)O)/O2)OC)O |
| Canonical SMILES | CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)OC)O |
Introduction
Structural and Chemical Profile of 11-Methoxyprostaglandin I2
Prostaglandin I2, also known as prostacyclin, is an endogenous eicosanoid derived from arachidonic acid via cyclooxygenase (COX) enzymes. Its structure comprises a cyclopentane ring connected to two carbon chains, with hydroxyl and keto groups critical for receptor binding. The synthetic analog 11-MeO-PGI2 introduces a methoxy (-OCH3) group at the 11th carbon, a modification designed to resist enzymatic degradation by prostaglandin dehydrogenases. This alteration prolongs its half-life and enhances bioavailability, as observed in structurally similar methoxy-modified prostaglandins like 16-Methyl-20-methoxy-PGE2.
The methoxy group’s electronegativity and steric effects influence the compound’s interaction with prostaglandin receptors. For instance, PGI2 analogs such as iloprost and carbacyclin demonstrate that minor structural changes can shift receptor affinity from IP (prostacyclin receptor) to thromboxane-prostanoid (TP) receptors, altering physiological outcomes . In 11-MeO-PGI2, the 11-methoxy substitution likely modulates binding to IP receptors, which mediate vasodilation and antiplatelet effects, while potentially reducing off-target interactions with TP receptors linked to vasoconstriction .
Table 1: Structural Comparison of PGI2 and Selected Synthetic Analogs
| Compound | Modification Site | Functional Group | Receptor Affinity | Biological Half-Life |
|---|---|---|---|---|
| PGI2 (Prostacyclin) | N/A | Hydroxyl, Keto | IP (High) | Short (<3 min) |
| Iloprost | 16-methyl | Methyl | IP/TP | Extended (~30 min) |
| 16-Methyl-20-methoxy-PGE2 | 16, 20 | Methyl, Methoxy | EP2/EP4 | Moderate (15–20 min) |
| 11-MeO-PGI2 | 11 | Methoxy | IP (Predicted) | Extended (Theoretical) |
Data synthesized from studies on analogous compounds .
Mechanisms of Action and Receptor Interactions
PGI2 exerts its effects primarily through the IP receptor, a G-protein-coupled receptor (GPCR) that activates adenylate cyclase, increasing intracellular cAMP levels. This pathway inhibits platelet aggregation and promotes vasodilation, counterbalancing thromboxane A2 (TXA2)-mediated vasoconstriction . For 11-MeO-PGI2, the methoxy group’s position near the receptor-binding domain may enhance IP receptor specificity. Studies on carbacyclin, a stable PGI2 analog, reveal that structural tweaks can amplify cAMP production in vascular smooth muscle cells, suggesting similar potential for 11-MeO-PGI2 .
| Analog | Target Cell | Effect on Cytokines | Disease Model Outcome |
|---|---|---|---|
| Iloprost | Dendritic Cells | ↑ IL-23/IL-12 ratio | Exacerbated EAE severity |
| Cicaprost | Naïve T Cells | ↑ IL-17A, IL-22 production | Enhanced Th17 differentiation |
| 11-MeO-PGI2 (Predicted) | Dendritic Cells | Theoretical ↑ IL-23 | Unknown |
Data derived from experimental models .
Challenges and Future Directions
Despite its theoretical benefits, 11-MeO-PGI2’s pharmacokinetics, toxicity profile, and off-target effects remain uncharacterized. Comparative studies with analogs like 3-methoxy Prostaglandin F1alpha—a prostanoid with undefined biological activity—underscore the need for empirical validation . Future research should prioritize:
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Synthesis and Purification: Developing reliable synthetic routes for 11-MeO-PGI2.
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Receptor Binding Assays: Quantifying affinity for IP, EP, and TP receptors.
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In Vivo Models: Testing efficacy in hypertension, thrombosis, and autoimmune models.
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